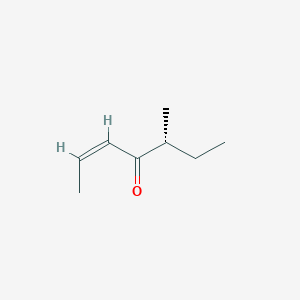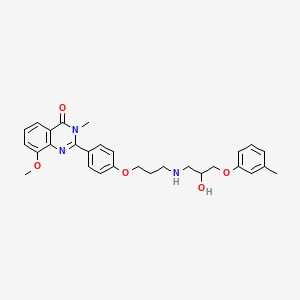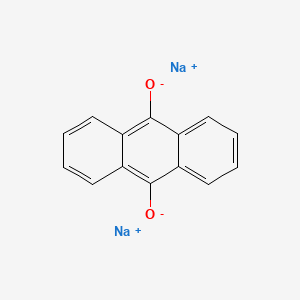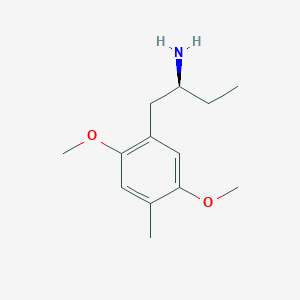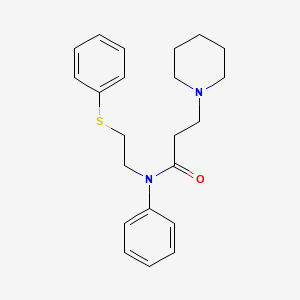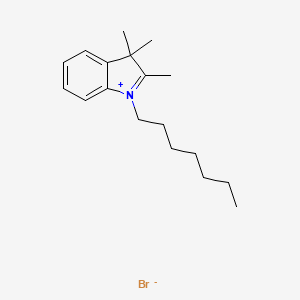
Dodecylethyl(3-((2-ethylhexyl)oxy)-3-oxopropyl)sulphonium tetrafluoroborate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 261-002-7, also known as dodecylethyl[3-[(2-ethylhexyl)oxy]-3-oxopropyl]sulphonium, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique molecular structure and properties, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecylethyl[3-[(2-ethylhexyl)oxy]-3-oxopropyl]sulphonium typically involves the reaction of dodecyl ethyl sulfonium with 3-[(2-ethylhexyl)oxy]-3-oxopropyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors equipped with efficient mixing and temperature control systems. The process involves the continuous addition of reactants and solvents, followed by purification steps such as distillation and crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecylethyl[3-[(2-ethylhexyl)oxy]-3-oxopropyl]sulphonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonium group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted sulfonium salts.
Wissenschaftliche Forschungsanwendungen
Dodecylethyl[3-[(2-ethylhexyl)oxy]-3-oxopropyl]sulphonium has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with cellular membranes and proteins, influencing cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dodecyltrimethylammonium chloride
- Tetradecyltrimethylammonium bromide
- Hexadecyltrimethylammonium chloride
Uniqueness
Dodecylethyl[3-[(2-ethylhexyl)oxy]-3-oxopropyl]sulphonium is unique due to its specific molecular structure, which imparts distinct physicochemical properties. Compared to similar compounds, it exhibits different reactivity patterns and interactions, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
57876-06-9 |
|---|---|
Molekularformel |
C25H51O2S.BF4 C25H51BF4O2S |
Molekulargewicht |
502.5 g/mol |
IUPAC-Name |
dodecyl-ethyl-[3-(2-ethylhexoxy)-3-oxopropyl]sulfanium;tetrafluoroborate |
InChI |
InChI=1S/C25H51O2S.BF4/c1-5-9-11-12-13-14-15-16-17-18-21-28(8-4)22-20-25(26)27-23-24(7-3)19-10-6-2;2-1(3,4)5/h24H,5-23H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
HZFNCBQFFNDARH-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCCC[S+](CC)CCC(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


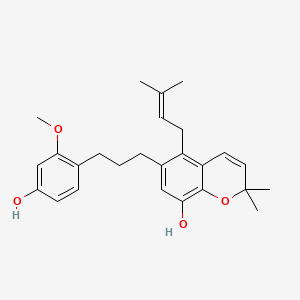
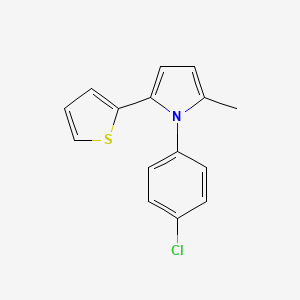
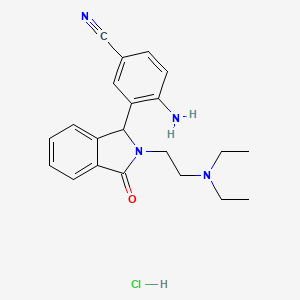
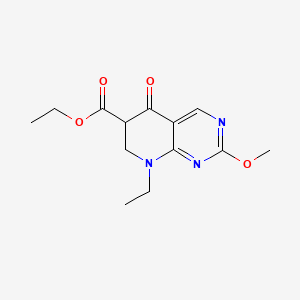
![2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12707626.png)


